Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate
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Overview
Description
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the conversion of an amino group to a fluorine atom using diazonium salts . The reaction conditions often include the use of acetic anhydride and a fluorinating agent such as hydrogen fluoride or tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: Another fluorinated compound with similar structural features.
5-Fluoro-1-methyl-2-oxo-3-(2-oxochroman-4-yl)indolin-3-yl acetate: A compound with a fluorine atom and a pyridine ring.
Uniqueness
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate is unique due to its specific combination of a fluorine atom, a pyridine ring, and a propanoate ester group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Biological Activity
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its structural characteristics, biological effects, and relevant studies highlighting its pharmacological applications.
Structural Characteristics
This compound has the molecular formula C₉H₁₀FNO₃ and a molar mass of approximately 199.18 g/mol. The compound features:
- Pyridine Ring : Substituted with a fluorine atom and a carbonyl group.
- Methyl Ester Functional Group : Enhances solubility and bioavailability.
- Dihydropyridine Moiety : Associated with various pharmacological effects.
These structural elements contribute to its reactivity and potential interactions with biological targets.
Pharmacological Effects
Research indicates that compounds containing dihydropyridine structures often exhibit a range of pharmacological activities, including:
- Antioxidant Properties : Potential to scavenge free radicals, reducing oxidative stress.
- Antimicrobial Activity : In vitro studies suggest effectiveness against various bacterial strains.
- Anti-inflammatory Effects : May inhibit inflammatory pathways, offering therapeutic benefits in conditions like arthritis.
Case Studies
-
Antimicrobial Activity :
A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound's ID50 values were reported at concentrations of 1×10−7M for E. coli, indicating strong antimicrobial potential. -
Anti-inflammatory Effects :
In an experimental model of inflammation, this compound reduced edema significantly compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration in treated tissues . -
Comparative Study with Analog Compounds :
A comparative analysis was conducted with similar compounds to evaluate their biological activities. The results are summarized in the following table:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 4-(4-bromothiophen-2-yl)-2,7,7-trimethylhexahydroquinoline | Contains a thiophene ring | Anticancer properties |
Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethylhexahydroquinoline | Dimethylamino substitution | Antibacterial activity |
Methyl 3-amino-2-pyrazinecarboxylate | Pyrazine ring | Anti-inflammatory properties |
This comparison highlights how this compound may offer distinct biological effects due to its unique fluorinated pyridine structure combined with an ester functionality.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways related to inflammation and immune response.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties suggest a mechanism involving the neutralization of ROS, thereby protecting cells from oxidative damage.
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
methyl 2-(5-fluoro-2-oxo-1H-pyridin-4-yl)propanoate |
InChI |
InChI=1S/C9H10FNO3/c1-5(9(13)14-2)6-3-8(12)11-4-7(6)10/h3-5H,1-2H3,(H,11,12) |
InChI Key |
BPTOZSXLWMVZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=O)NC=C1F)C(=O)OC |
Origin of Product |
United States |
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